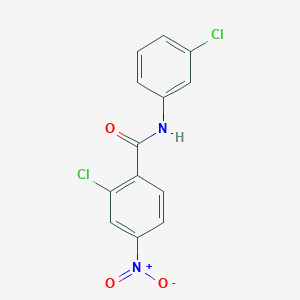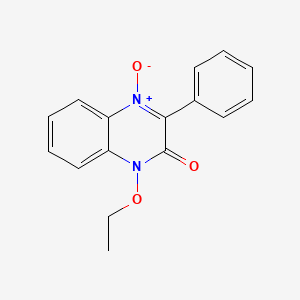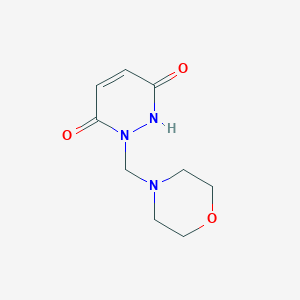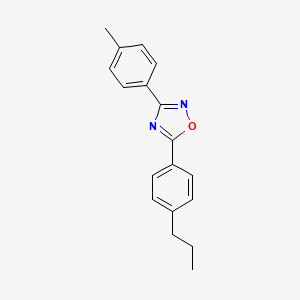
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antidepressant and antimicrobial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da) .
Biochemical Pathways
Related compounds have been associated with the modulation of neurotransmitter pathways .
Result of Action
Related compounds have shown potential antidepressant and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide typically involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, advanced purification techniques such as column chromatography or crystallization may be used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-N-(3-chlorophenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide moiety.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide can be compared with other similar compounds such as:
2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide: Similar structure but with the chloro group in a different position on the phenyl ring.
2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide: Similar structure but with the chloro group in a different position on the phenyl ring.
N-(2-bromophenyl)-2-chloronicotinamide: Similar structure but with a bromine atom instead of a chlorine atom and a nicotinamide moiety instead of a benzamide moiety.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Propriétés
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNGJKRQRGSFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)
![5,6-Dihydrobenzo[b][1]benzazepin-11-ylurea](/img/structure/B5510027.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)
![6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5510077.png)
![4-[4-(DIMETHYLAMINO)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B5510080.png)
![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)
![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)
![N-[2-(dimethylamino)quinolin-4-yl]butanamide](/img/structure/B5510090.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)


![N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5510124.png)
